![molecular formula C24H27N3O6S2 B2828473 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 931942-85-7](/img/no-structure.png)
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O6S2 and its molecular weight is 517.62. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds containing sulfonyl, sulfanyl, and acetamide groups have been extensively synthesized and characterized due to their potential in various applications. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the interest in understanding the chemiluminescent properties of these compounds. These dioxetanes have been found to be stable at room temperature and exhibit chemiluminescence upon base-induced decomposition, highlighting their potential in chemical sensing and imaging applications (Watanabe et al., 2010).
Pharmacological Potential
The structure of interest shares similarities with compounds that have been explored for their pharmacological potential. Notably, compounds with a dihydropyrimidin-2-yl sulfanyl moiety have been investigated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway. Such compounds are considered potent against human TS and DHFR, indicating their potential as chemotherapeutic agents (Gangjee et al., 2008). Furthermore, derivatives of ethyl nipecotate featuring a sulfanyl acetamide moiety have been synthesized and evaluated for their antibacterial and anti-enzymatic activities, showing promise in the development of new antimicrobial agents (Nafeesa et al., 2017).
Molecular Docking and Antiviral Activity
The exploration of compounds with similar structures for antiviral activity, particularly against COVID-19, has been of significant interest. Quantum chemical insights into the structure, natural bond orbital (NBO) analysis, and molecular docking studies have been performed to evaluate the potential of such compounds as antiviral agents. These studies provide valuable information on the drug-likeness and pharmacokinetic properties of the compounds, including their ability to inhibit SARS-CoV-2 protease, thus highlighting their potential in the design of new antiviral drugs (Mary et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-amino-5-methoxyphenyl)acetamide to form the corresponding amide. The amide is then reacted with 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzoic acid", "thionyl chloride", "N-(2-amino-5-methoxyphenyl)acetamide", "5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "2,5-dimethoxybenzoic acid is reacted with thionyl chloride to form 2,5-dimethoxybenzoyl chloride.", "2,5-dimethoxybenzoyl chloride is reacted with N-(2-amino-5-methoxyphenyl)acetamide in the presence of a base to form the corresponding amide.", "The amide is then reacted with 5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the final product, 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide." ] } | |
Número CAS |
931942-85-7 |
Nombre del producto |
2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide |
Fórmula molecular |
C24H27N3O6S2 |
Peso molecular |
517.62 |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-24(2,3)15-6-9-17(10-7-15)35(30,31)20-13-25-23(27-22(20)29)34-14-21(28)26-18-12-16(32-4)8-11-19(18)33-5/h6-13H,14H2,1-5H3,(H,26,28)(H,25,27,29) |
Clave InChI |
KNKFQOPAOROUME-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



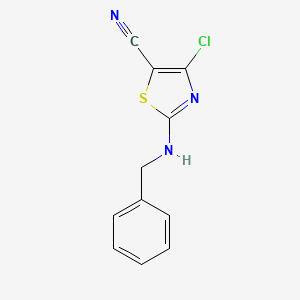
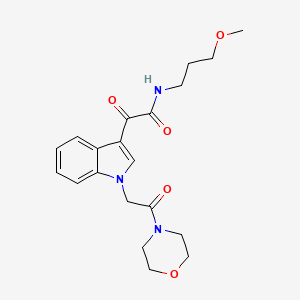
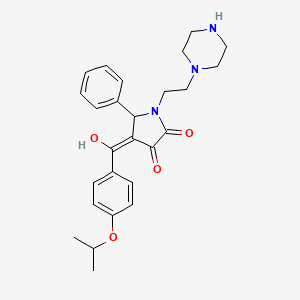
![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)
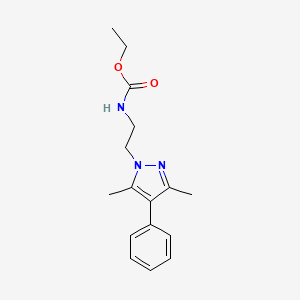

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)
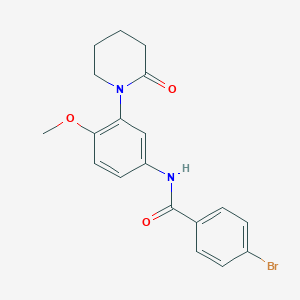
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)
![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)
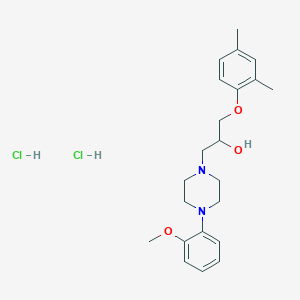
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)